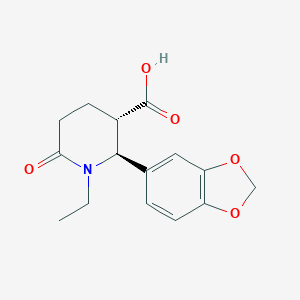
(2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, also known as BEDO-EA, is an organic chemical compound that is widely used in scientific research. BEDO-EA is a lipophilic compound that is structurally similar to the neurotransmitter serotonin, and it is used as a research tool to study the effects of serotonin in biochemical and physiological systems. BEDO-EA is also used to study the effects of serotonin-related drugs and to develop new therapeutic agents.
科学的研究の応用
Solvent Developments for Liquid-Liquid Extraction
Carboxylic acids are integral in the production of bio-based plastics from organic acids derived via fermentative routes. Liquid-liquid extraction (LLX) is a primary technology for recovering carboxylic acids from dilute aqueous streams. Recent research has focused on developing new solvents, including ionic liquids and improved traditional solvent systems, to enhance the economic feasibility of extracting carboxylic acids at low concentrations. This evolution in solvent technology is crucial for the efficient recovery and regeneration of carboxylic acids, aiming towards more sustainable and cost-effective processes (Sprakel & Schuur, 2019).
Antioxidant, Microbiological, and Cytotoxic Activity of Plant-derived Carboxylic Acids
Natural carboxylic acids from plants exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure of these acids—specifically the number of hydroxyl groups and conjugated bonds—plays a crucial role in their bioactivity. For instance, rosmarinic acid has been found to possess the highest antioxidant activity among studied compounds, showcasing the potential of natural carboxylic acids in developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
The inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae have been extensively studied, given the interest in fermentatively producing carboxylic acids. These acids, even at low concentrations, can inhibit microbial growth, posing challenges for achieving desired yields in bio-based chemical production. Understanding the mechanisms of inhibition—such as damage to cell membranes and internal pH decrease—is crucial for developing metabolic engineering strategies to enhance microbial tolerance and productivity (Jarboe, Royce, & Liu, 2013).
Carboxylic Acid Bioisosteres in Medicinal Chemistry
Carboxylic acid bioisosteres have garnered attention for their potential to overcome challenges associated with carboxylic acid-containing drugs, such as toxicity and limited bioavailability. The development of novel carboxylic acid substitutes aims to improve pharmacological profiles, demonstrating the ongoing innovation required in drug design to address the limitations of current carboxylic acid drugs (Horgan & O’Sullivan, 2021).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), derived entirely from biomass, serves as a versatile building block in synthesizing a range of chemicals and drugs. Its dual functional groups (carbonyl and carboxyl) enable the creation of cost-effective and cleaner reaction pathways in drug synthesis. LEV's application in cancer treatment and medical materials highlights its potential in medicine, underscoring the importance of biomass-derived chemicals in developing new therapeutic agents (Zhang et al., 2021).
特性
IUPAC Name |
(2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-2-16-13(17)6-4-10(15(18)19)14(16)9-3-5-11-12(7-9)21-8-20-11/h3,5,7,10,14H,2,4,6,8H2,1H3,(H,18,19)/t10-,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZVIGNUVANQSH-IINYFYTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

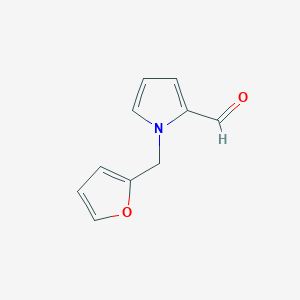
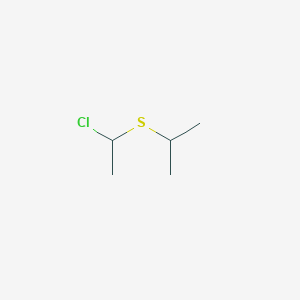
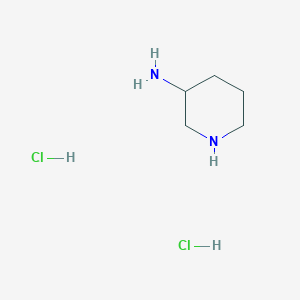
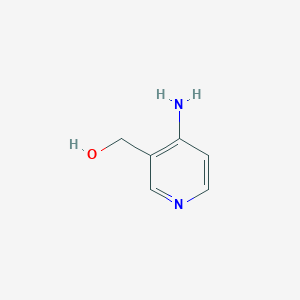
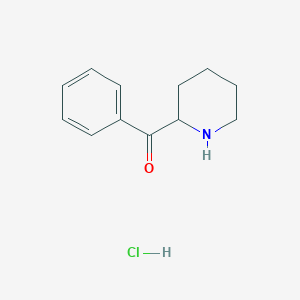
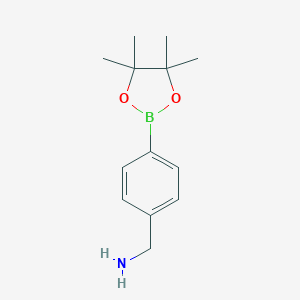
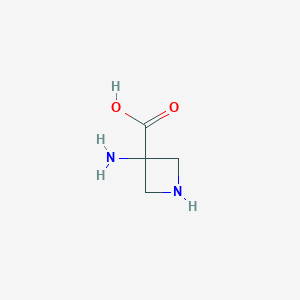
![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)
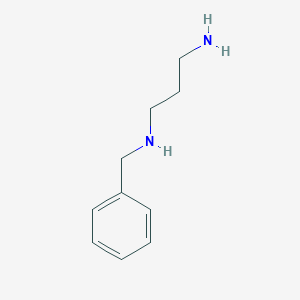
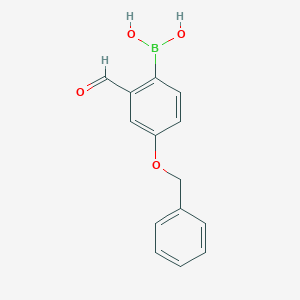
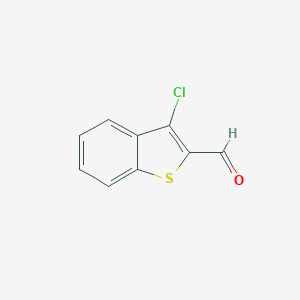
![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)
![(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B111859.png)
